N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride
Description
Nomenclature and Chemical Identity
The compound N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide hydrochloride is a structurally complex molecule with systematic nomenclature reflecting its heterocyclic and functional group composition. Its IUPAC name derives from the 3,4-dihydro-2H-chromene backbone, substituted at the 2-position by a carboxamide group linked to a (1-aminocycloheptyl)methyl moiety, with a hydrochloride counterion. The molecular formula is C₁₈H₂₇ClN₂O₂ , and its molecular weight is 338.88 g/mol .
Key identifiers include:
- CAS Registry Number : 2460749-84-0
- SMILES Notation : Cl.NC1(CNC(=O)C2CCC3=C(C=CC=C3)O2)CCCCCC1
- InChI Key : AZAROPOTHQVMKJ-UHFFFAOYSA-N
The structural depiction (Figure 1) highlights the dihydrochromene core (a benzopyran derivative with one double bond reduced), the carboxamide bridge , and the cycloheptylamine substituent . The hydrochloride salt form enhances solubility, a common modification in pharmaceutical chemistry.
| Property | Value |
|---|---|
| IUPAC Name | N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide hydrochloride |
| Molecular Formula | C₁₈H₂₇ClN₂O₂ |
| Molecular Weight | 338.88 g/mol |
| CAS Number | 2460749-84-0 |
| Topological Polar Surface Area | 64.7 Ų |
Figure 1. Structural representation of the compound, emphasizing the dihydrochromene ring (blue), carboxamide group (red), and cycloheptylamine substituent (green).
Historical Context of Dihydrochromene Carboxamides
Dihydrochromene derivatives, including carboxamides, emerged as pharmacologically significant scaffolds in the late 20th century. The 2H-chromene core, a benzopyran isomer, gained attention for its presence in natural products like flavonoids and tocopherols. Synthetic dihydrochromenes were later explored for their kinase inhibitory activity , as seen in patent WO2012016001A1, which describes cyclic amine carboxamides as therapeutic agents.
The specific substitution pattern of this compound—cycloheptylamine linked via a methylene bridge —reflects medicinal chemistry strategies to enhance target binding and metabolic stability. Such modifications are common in drug candidates targeting central nervous system disorders or cancer. Early synthetic routes for chromene carboxamides involved multi-step protocols, such as the condensation of chromene esters with amines, as demonstrated in the synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
Position within Chemical Taxonomy
This compound belongs to three overlapping chemical classes:
- Heterocyclic Compounds : The dihydrochromene core (C₉H₁₀O) classifies it as a benzopyran derivative , specifically a 3,4-dihydro-2H-1-benzopyran .
- Carboxamides : The –CONH– group places it within the carboxamide family, known for hydrogen-bonding capabilities critical in drug-receptor interactions.
- Amines : The cycloheptylamine substituent qualifies it as a secondary amine , with potential for cationic interactions in physiological environments.
Within medicinal chemistry, it aligns with kinase inhibitor candidates due to structural similarities to reported carboxamide-based inhibitors. Its taxonomy intersects with synthetic intermediates for bioactive molecules, as seen in analogues like 2-amino-3,4-dihydrochromene-2-carboxamide (CID 151298270).
Structural Comparison with Related Compounds
The compound’s uniqueness lies in its cycloheptylamine-carboxamide substitution , distinguishing it from simpler dihydrochromenes. Key comparisons include:
Table 2. Structural Comparison with Analogues
The cycloheptyl group introduces conformational flexibility compared to smaller cycloalkyl substituents, potentially improving binding pocket accommodation. Unlike N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide (CID 7464948), which features an aromatic substituent, this compound’s aliphatic amine may reduce π-stacking interactions but enhance solubility.
The hydrochloride salt form differentiates it from neutral carboxamides, as seen in methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CID 16244461), which lacks ionizable groups. This modification is critical for pharmacokinetic optimization in drug development.
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c19-18(11-5-1-2-6-12-18)13-20-17(21)16-10-9-14-7-3-4-8-15(14)22-16;/h3-4,7-8,16H,1-2,5-6,9-13,19H2,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAROPOTHQVMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2CCC3=CC=CC=C3O2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors followed by functionalization to introduce the amine group. The compound is often prepared under controlled conditions to optimize yield and purity.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : Some studies have reported that chromene derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways, making them candidates for anticancer drug development .
- Neuroprotective Effects : There is emerging evidence that compounds related to N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide may protect neuronal cells from oxidative stress and neurodegenerative diseases. This is believed to be mediated through antioxidant mechanisms and inhibition of neuroinflammatory processes .
The biological effects of N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide are attributed to several mechanisms:
- Receptor Modulation : The compound may act on various receptors in the body, influencing neurotransmitter release and cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
- Gene Expression Regulation : Some studies indicate that chromene derivatives can modulate gene expression related to cell survival and apoptosis.
Case Studies
Several case studies have explored the effects of N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide:
- In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to reduced tumor growth in xenograft models, indicating its potential as an anticancer agent.
- Clinical Trials : Limited clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. Preliminary results suggest a favorable safety profile with promising efficacy against specific types of cancer .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride has been investigated for its pharmacological properties, particularly in relation to cardiovascular health. It serves as a precursor in the synthesis of drugs targeting hypertension and other cardiovascular diseases. The compound's structure allows for interactions with biological targets that modulate blood pressure and heart rate.
Case Study: Nebivolol Synthesis
A notable application of this compound is its role in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure. The synthesis involves converting intermediates derived from this compound into the active pharmaceutical ingredient (API) with high yield and purity .
Antimicrobial Activity
Research Findings
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. These compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi .
Data Table: Antimicrobial Efficacy
| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 22 | 15 |
| Compound B | Escherichia coli | 18 | 20 |
| Compound C | Candida albicans | 25 | 10 |
This table summarizes the antimicrobial efficacy of different derivatives synthesized from this compound.
Material Science Applications
Fluorescent Properties
The compound has been explored for its potential as a fluorescent probe in material science. Its unique chromene structure allows it to exhibit fluorescence when exposed to specific wavelengths of light, making it suitable for applications in chemical sensing and environmental monitoring .
Case Study: Metal Ion Detection
Research has demonstrated that derivatives can selectively detect metal ions such as copper(II) in aqueous solutions. This property is particularly useful in environmental applications where monitoring metal ion concentrations is critical .
Chemical Reactions Analysis
Amidation with (1-Aminocycloheptyl)methylamine
The carboxylic acid is activated for coupling with the amine:
-
Activation : Carboxylic acid reacts with coupling agents like PyBOP or HATU in anhydrous DMF/DCM, forming an active ester or acyloxyphosphonium intermediate .
-
Amide Bond Formation : The activated intermediate reacts with (1-aminocycloheptyl)methylamine, yielding the carboxamide. Yields range from 60–75% after purification via flash chromatography (DCM/MeOH gradients) .
Key By-products :
-
Unreacted acid (removed by basic washes).
-
Dipeptide impurities (minimized via stoichiometric control) .
Hydrochloride Salt Formation
The freebase amine is converted to its hydrochloride salt:
-
Acid Treatment : The carboxamide is treated with HCl (gaseous or in dioxane/ether), forming a crystalline hydrochloride salt. Excess acid is removed under reduced pressure .
-
Recrystallization : Purification via DCM/hexane mixtures improves purity (>95%) .
Reactivity and Functional Group Transformations
Stability and Degradation
-
Hydrolytic Degradation : The amide bond hydrolyzes under strong acidic/basic conditions (e.g., 6M HCl, 100°C), regenerating the carboxylic acid and amine .
-
Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data).
Comparative Synthetic Routes
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Molecular Architecture
The target compound features three key domains (Figure 1):
- 3,4-Dihydro-2H-chromene-2-carboxamide core : A bicyclic system with a fused benzene and partially saturated pyran ring.
- 1-Aminocycloheptylmethyl side chain : A seven-membered cycloheptylamine group linked via a methylene bridge.
- Hydrochloride counterion : Enhances solubility and stabilizes the amine group.
Table 1: Critical Structural Features
| Domain | Key Characteristics | Role in Synthesis |
|---|---|---|
| Chromene core | Electrophilic C2 position for carboxamide formation | Formed via Knoevenagel condensation or domino cyclization |
| Cycloheptylamine | Conformationally flexible amine donor | Introduced via reductive amination or nucleophilic substitution |
| Carboxamide linker | Connects chromene and cycloheptylamine | Synthesized via coupling reactions (e.g., EDC/HOBt) |
Synthetic Strategies for Chromene Carboxamide Core
Knoevenagel Condensation Route
The chromene backbone is classically synthesized via Knoevenagel condensation between salicylaldehyde derivatives and activated methylene compounds (e.g., cyanoacetamide). For this compound:
Step 1 : Condensation of 2-hydroxybenzaldehyde with cyanoacetamide in ethanol/piperidine yields 2-imino-3-cyano-4H-chromene-4-carboxamide (Intermediate A, 75–85% yield).
Mechanism :
- Base-catalyzed deprotonation of cyanoacetamide.
- Nucleophilic attack on salicylaldehyde.
- Cyclization via intramolecular O-trapping to form the chromene ring.
Table 2: Optimization of Knoevenagel Conditions
Domino Conjugate Addition/O-Trapping Rearrangement
An alternative one-pot method employs isocyanide-based domino reactions (Figure 2):
- Conjugate addition of cyclohexyl isocyanide to 2-iminochromene.
- Intramolecular O-trapping to form the carboxamide linkage.
Advantages :
Limitations :
- Requires strict stoichiometric control of isocyanide.
Functionalization with 1-Aminocycloheptylmethyl Group
Reductive Amination Approach
The cycloheptylamine side chain is introduced via reductive amination between the chromene carboxamide and 1-aminocycloheptanecarbaldehyde :
Step 2 :
- Condensation of Intermediate A with 1-aminocycloheptanecarbaldehyde in THF.
- Reduction with NaBH3CN (pH 6–7) yields N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide .
Critical Parameters :
- pH Control : Avoids over-reduction of the imine intermediate.
- Solvent : THF stabilizes the Schiff base intermediate.
Table 3: Reductive Amination Optimization
| Condition | Optimal Value | Rationale |
|---|---|---|
| Reducing Agent | NaBH3CN (2 eq) | Selective for imine reduction |
| Temperature | 0°C → RT | Minimizes side reactions |
| Reaction Time | 12 h | Ensures complete conversion |
Nucleophilic Substitution Strategy
An alternative route employs alkylation of 1-aminocycloheptane with a bromomethyl-chromene precursor:
Step 2' :
- Synthesis of 2-(bromomethyl)-3,4-dihydro-2H-chromene-2-carboxamide via Appel reaction (PPh3/CBr4).
- Reaction with 1-aminocycloheptane in DMF/K2CO3 (60°C, 24 h).
Hydrochloride Salt Formation
Step 3 : Treatment of the free base with HCl gas in anhydrous ether yields the hydrochloride salt:
- Conditions : 0°C, 2 h, stoichiometric HCl.
- Purity : ≥98% (HPLC).
Analytical Characterization
Spectral Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | Retention time: 8.2 min; Purity: 99.1% |
| LC-MS | [M+H]⁺ = 338.88 (calc. 338.88) |
Challenges and Optimization Opportunities
- Cycloheptylamine Availability : Commercial scarcity necessitates in-house synthesis via Buchwald-Hartwig amination.
- Chromene Ring Oxidation : Use of antioxidant agents (e.g., BHT) during storage prevents degradation.
- Racemization : Low-temperature coupling minimizes epimerization at the carboxamide center.
Q & A
Q. How can researchers optimize the synthetic route for N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide hydrochloride to improve yield and purity?
Methodological Answer: Synthesis optimization typically involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalysts). For spirocyclic and carboxamide-containing compounds like this, multi-step protocols (e.g., amide coupling followed by cyclization) are common. Reaction intermediates should be monitored using TLC or HPLC to identify bottlenecks. For example, adjusting the stoichiometry of coupling reagents (e.g., HATU or EDCI) can enhance amide bond formation efficiency. Purification via column chromatography or recrystallization in solvents like ethanol/water mixtures may improve purity .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
Methodological Answer: A combination of -NMR and -NMR is essential to verify the cycloheptyl, chromene, and carboxamide moieties. IR spectroscopy can confirm the presence of amide (C=O stretch at ~1650 cm) and ammonium (N–H stretch at ~3000 cm) groups. High-resolution mass spectrometry (HRMS) provides exact mass validation. For hydrochloride salts, elemental analysis (Cl content) and X-ray crystallography (if crystals are obtainable) are recommended for unambiguous confirmation .
Q. How does the hydrochloride salt form influence solubility and stability in pharmacological assays?
Methodological Answer: The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro assays (e.g., receptor binding studies). Stability can be assessed using accelerated degradation studies (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring. Comparative solubility tests between the free base and hydrochloride salt in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) provide practical insights .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assay systems for this compound?
Methodological Answer: Contradictions may arise from assay-specific variables (e.g., cell line variability, protein binding interference). Cross-validate results using orthogonal assays:
- In vitro: Compare enzyme inhibition (IC) in recombinant vs. cell-based systems.
- In silico: Perform molecular docking to assess target binding consistency across species homologs (e.g., human vs. rodent receptors).
- Control experiments: Test for off-target effects using panels of unrelated receptors/enzymes. Statistical tools like Bland-Altman plots can quantify inter-assay variability .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer: Use molecular dynamics (MD) simulations to predict metabolic hotspots (e.g., cytochrome P450 oxidation sites). QSAR models can correlate structural features (e.g., logP, polar surface area) with bioavailability. For instance, replacing the cycloheptyl group with a bicyclic system may enhance metabolic stability while retaining target affinity. ADMET predictors (e.g., SwissADME) should validate hypotheses before synthesis .
Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target deconvolution: Combine affinity chromatography with mass spectrometry to identify binding partners.
- Pathway analysis: RNA-seq or phosphoproteomics can map downstream signaling effects (e.g., kinase activation).
- Cellular imaging: Fluorescently tagged analogs (e.g., via BODIPY labeling) track subcellular localization in real time .
Q. How should researchers address stability challenges during long-term storage of this compound?
Methodological Answer: Lyophilization in amber vials under inert gas (argon) minimizes hydrolytic and oxidative degradation. For liquid formulations, buffer systems (e.g., citrate-phosphate, pH 4–5) with antioxidants (e.g., 0.01% BHT) are advised. Monitor stability via forced degradation studies (UV light, heat) and quantify degradation products using LC-MS .
Data Analysis & Experimental Design
Q. What statistical methods are robust for analyzing dose-response data in preclinical studies?
Methodological Answer: Nonlinear regression (e.g., Hill equation) calculates EC and Hill coefficients. Bootstrap resampling (1000 iterations) estimates confidence intervals for small datasets. For multi-target compounds, global fitting of Schild plots or operational models distinguishes competitive vs. allosteric mechanisms .
Q. How can researchers differentiate between specific and nonspecific binding in receptor assays?
Methodological Answer:
- Competition assays: Use a radiolabeled ligand (e.g., -labeled antagonist) with excess cold ligand to quantify nonspecific binding.
- Mutagenesis: Knock out the target receptor (CRISPR/Cas9) and compare binding in wild-type vs. mutant cells.
- Negative controls: Include structurally unrelated compounds to assess assay specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
